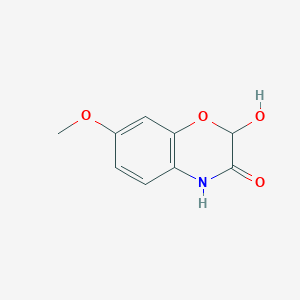

2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one

Description

Properties

IUPAC Name |

2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-13-5-2-3-6-7(4-5)14-9(12)8(11)10-6/h2-4,9,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEPTLCFICMYLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938408 | |

| Record name | 7-Methoxy-2H-1,4-benzoxazine-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17359-53-4 | |

| Record name | 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17359-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017359534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-2H-1,4-benzoxazine-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198 - 199.5 °C | |

| Record name | 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Occurrence and Significance of 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (HMBOA)

Executive Summary

2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (HMBOA) is a plant-derived secondary metabolite belonging to the benzoxazinoid class. Predominantly found in staple cereal crops such as maize, wheat, and rye, HMBOA is a key component of plant chemical defense systems.[1] In its native state within intact plant cells, it exists primarily as a stable glucoside. Upon tissue damage by herbivores or pathogens, enzymatic hydrolysis rapidly releases the bioactive HMBOA aglycone. This guide provides a comprehensive technical overview of HMBOA, covering its natural distribution, biosynthetic pathway, ecological roles, and potential pharmacological applications. Furthermore, it details robust methodologies for the extraction, isolation, and quantification of HMBOA, designed for researchers in plant science, natural product chemistry, and drug development.

Introduction to Benzoxazinoids: The Chemical Family of HMBOA

Benzoxazinoids (BXs) are a class of indole-derived metabolites that play a crucial role in the defense mechanisms of many plants, particularly within the grass family (Poaceae).[1][2] Their chemical structures are based on a 1,4-benzoxazine core.

Chemical Structure and Properties of HMBOA

HMBOA, with the chemical formula C₉H₉NO₄, is classified as a benzoxazinone.[3] Specifically, it is a lactam, characterized by the absence of a hydroxyl group at the N-4 position, which distinguishes it from the more reactive hydroxamic acid benzoxazinoids like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one).[2] This structural difference contributes to its relative stability.

Overview of the Benzoxazinoid (Bx) Class

The benzoxazinoid family is diverse, with variations in the substitution patterns on the aromatic ring and the functional group at the N-4 position.[2] Key members include:

-

Hydroxamic acids: DIBOA and DIMBOA are highly reactive and considered the primary defense compounds.

-

Lactams: HBOA and HMBOA are degradation or metabolic products of their corresponding hydroxamic acids and are generally more stable.[2]

-

Glucosides: In intact plant tissue, benzoxazinoids are stored as stable glucosides (e.g., DIMBOA-Glc, HMBOA-Glc) primarily within the vacuole to prevent autotoxicity.[1][4]

Significance in Agrochemical and Pharmacological Research

The broad-spectrum biological activity of benzoxazinoids, including HMBOA, makes them subjects of intense research. Their roles as natural insecticides, antimicrobial agents, and allelochemicals are well-documented.[2][5] More recently, their presence in whole grains and their potential health-promoting properties, such as anti-inflammatory and anticancer effects, have garnered significant interest from the food science and pharmaceutical industries.[6][7][8]

Natural Distribution and Occurrence of HMBOA in the Plant Kingdom

HMBOA is not ubiquitous in the plant kingdom; its presence is largely concentrated in specific families.

Predominance in Poaceae (Grasses)

The most significant sources of HMBOA and other benzoxazinoids are major cereal crops.[1][9]

-

Maize (Zea mays): Young maize tissues contain high levels of the precursor DIMBOA-Glc, which can be converted to HMBOA.[10][11]

-

Wheat (Triticum aestivum): Wheat plants frequently contain a profile of benzoxazinoids that includes DIMBOA-Glc, HMBOA-Glc, and HDMBOA-Glc.[3][12]

-

Rye (Secale cereale): Rye is another prominent producer of benzoxazinoids.[1][9]

Occurrence in Other Plant Families

While most prominent in grasses, benzoxazinoids have also been identified in several dicotyledonous families, including Acanthaceae, Ranunculaceae, and Scrophulariaceae.[5]

Table: Concentration of HMBOA and Related Benzoxazinoids in Various Plant Sources

| Plant Source | Compound | Concentration Range | Tissue/Condition | Reference |

| Rye-based products | HBOA-Glc-Hex | ~122 µg/g dry mass | Food Product | [11][13] |

| Rye-based products | DIBOA-Glc-Hex | ~300 µg/g dry mass | Food Product | [11][13] |

| Maize Shoots | HMBOA-2Glc | Increased under drought | Shoot | [13] |

| Maize Roots | HMBOA-2Glc | Increased under drought | Root | [13] |

Note: Data for HMBOA aglycone is often dynamic due to its formation upon tissue degradation. Concentrations are highly dependent on plant age, genotype, and environmental stress.[12]

The Biosynthetic Pathway of HMBOA

The biosynthesis of benzoxazinoids is a well-elucidated pathway, particularly in maize, originating from the shikimate pathway intermediate indole-3-glycerol phosphate.[4][10]

From Indole-3-Glycerol Phosphate to DIMBOA-Glc: The Core Bx Pathway

The pathway is initiated by the enzyme BX1, which converts indole-3-glycerol phosphate to indole.[1][14] A series of cytochrome P450 monooxygenases (BX2 to BX5) and a dioxygenase (BX6) then catalyze sequential oxidations and hydroxylations.[2][15] The resulting aglycone is stabilized by glucosylation, catalyzed by UDP-glucosyltransferases (BX8 and BX9), to form DIBOA-Glc.[15] Further modification by an O-methyltransferase (BX7) yields DIMBOA-Glc, the most abundant benzoxazinoid in young maize.[2][15]

The Formation of HMBOA

HMBOA is not typically synthesized directly as a primary stable product. Instead, it is understood to be a lactam derivative formed from its corresponding hydroxamic acid, DIMBOA. This conversion can occur under various biological and environmental conditions. In soil, for instance, DIMBOA rapidly degrades into other compounds, including 6-methoxy-2-benzoxazolinone (MBOA).[5][16] The formation of HMBOA represents a reduction of the N-OH group of DIMBOA.

Diagram: Benzoxazinoid Biosynthetic Pathway

This diagram illustrates the core pathway leading to the formation of major benzoxazinoids, including the precursor to HMBOA.

Caption: Generalized biosynthetic pathway of benzoxazinoids in grasses.

Ecological Roles and Biological Activities

Upon plant tissue damage, the stored glucosides are hydrolyzed by β-glucosidases, releasing the unstable and toxic aglycones which serve as the active defense compounds.[1][4]

Function in Plant Defense

Benzoxazinoids are potent toxins and deterrents against a wide range of herbivores and pathogens.[1][2] For example, the accumulation of related benzoxazinoids is induced by fungal infection and insect feeding.[17] DIMBOA, the precursor to HMBOA, has demonstrated inhibitory activity against various bacteria.[18]

Allelopathic Interactions

Released into the soil through root exudates or decomposition of plant material, benzoxazinoids can inhibit the germination and growth of competing plant species.[5] The degradation dynamics of these compounds in the soil, such as the conversion of DIMBOA to MBOA, are critical to their overall allelopathic potential.[5][16]

Antimicrobial and Antifungal Activities

Various benzoxazinoids have shown significant antimicrobial and antifungal properties.[6][7] For instance, MBOA, a degradation product of DIMBOA, exhibits strong inhibitory effects against the germination and growth of several fungi.[17]

Methodologies for Extraction, Isolation, and Analysis

The accurate quantification of HMBOA requires robust protocols that prevent enzymatic degradation and ensure efficient extraction.

Protocol: Extraction of HMBOA and its Glucoside from Plant Tissue

This protocol is designed to preserve the native state of benzoxazinoids and is adapted from established methods.[19][20]

Objective: To extract benzoxazinoids from plant tissue while minimizing enzymatic conversion of glucosides to aglycones.

Materials:

-

Plant tissue (leaves, roots)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Extraction solvent: Methanol/Water/Formic Acid (70:29.9:0.1, v/v/v)[20]

-

Microcentrifuge tubes

-

Vortex mixer and refrigerated centrifuge

Procedure:

-

Harvesting: Immediately flash-freeze plant tissues in liquid nitrogen upon harvesting to quench all enzymatic activity.[19][20] Store samples at -80°C until extraction.

-

Homogenization: Grind the frozen plant material into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.[20]

-

Extraction: Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube. Add 1 mL of pre-chilled extraction solvent.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

-

Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[20]

-

Supernatant Collection: Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of solvent, and the supernatants pooled.

-

Filtration: Filter the final supernatant through a 0.22 µm syringe filter (PTFE) into an HPLC vial for analysis.[20]

Protocol: Chromatographic Purification

For the isolation of pure HMBOA, a multi-step chromatographic approach is often necessary, typically involving open column chromatography followed by semi-preparative HPLC.[13][21]

Objective: To isolate HMBOA from a complex crude extract for structural elucidation or use as an analytical standard.

Procedure Outline:

-

Crude Extraction: A large-scale methanol extraction is performed on lyophilized plant material. The solvent is evaporated under reduced pressure.[13][21]

-

Open Column Chromatography (CC): The crude extract is fractionated using silica gel column chromatography with a step gradient elution, for example, starting with dichloromethane-ethyl acetate mixtures and progressing to ethyl acetate-methanol mixtures.[13][21]

-

Fraction Analysis: All fractions are analyzed by LC-MS to identify those containing HMBOA or its derivatives.

-

Semi-Preparative HPLC: The HMBOA-containing fractions are pooled, concentrated, and further purified using a semi-preparative HPLC system with a C18 column to yield the pure compound.[13][21]

Analytical Quantification: LC-MS/MS Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for sensitive and selective quantification of HMBOA.[19]

-

System: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[19]

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is common.[11][13]

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for HMBOA and its glucoside must be optimized using a pure standard.[19]

Table: Comparison of Analytical Techniques for HMBOA Quantification

| Technique | Selectivity | Sensitivity | Throughput | Notes |

| LC-UV | Moderate | Low-Moderate | High | Prone to interference from co-eluting compounds. |

| GC-MS | High | High | Moderate | Requires derivatization for non-volatile benzoxazinoids. |

| LC-MS/MS | Very High | Very High | High | Gold standard for quantification in complex matrices.[19] |

| NMR | High | Low | Low | Primarily used for structural elucidation of purified compounds.[13] |

Diagram: Experimental Workflow for HMBOA Analysis

This diagram outlines the complete workflow from sample collection to data analysis.

Caption: Standard workflow for the quantitative analysis of HMBOA in plants.

Potential Pharmacological Applications

The biological activities of benzoxazinoids are not limited to their ecological roles; they also possess properties that are of interest for human health.[6][8]

Anti-inflammatory and Anticancer Properties

Studies on various benzoxazinoids have reported promising pharmacological effects, including anti-inflammatory, anticancer, and immunoregulatory activities.[6][7][8] The consumption of whole-grain products containing these compounds is associated with positive health benefits.[11]

Bioavailability in Humans

Research has shown that dietary benzoxazinoids are absorbed and metabolized in humans.[8][22] Following the consumption of rye bread, various benzoxazinoids and their conjugates have been detected in plasma and urine, confirming their bioavailability.[22]

Summary and Future Directions

HMBOA is a significant member of the benzoxazinoid family, contributing to the chemical defense arsenal of major cereal crops. Its formation from the more abundant precursor, DIMBOA, is a key step in the plant's response to environmental stress. The methodologies outlined in this guide provide a robust framework for the accurate study of HMBOA, from its extraction to its quantification.

Future research should focus on further elucidating the specific enzymatic pathways that lead to HMBOA formation in planta. Additionally, exploring the full spectrum of its pharmacological activities and understanding its metabolic fate in humans could unlock new opportunities for its use in functional foods or as a lead structure for drug development.

References

-

Adhikari, K. B., Laerke, H. N., & Fomsgaard, I. S. (2015). Benzoxazinoids: Cereal phytochemicals with putative therapeutic and health-protecting properties. Molecular Nutrition & Food Research, 59(7), 1324-1338. [Link]

-

ResearchGate. (2015). Benzoxazinoids: Cereal phytochemicals with putative therapeutic and health-protecting properties. Request PDF. [Link]

-

Exposome-Explorer. (n.d.). HMBOA (Compound). IARC. [Link]

-

Glauser, G., et al. (2024). Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays). Journal of Agricultural and Food Chemistry, 72(8), 3845-3854. [Link]

-

SciELO. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society, 27(8), 1395-1412. [Link]

-

Macías, F. A., et al. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402-6413. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Adhikari, K. B., et al. (2013). Absorption and metabolic fate of bioactive dietary benzoxazinoids in humans. Molecular Nutrition & Food Research, 57(9), 1688-1699. [Link]

-

Hanhineva, K., et al. (2023). Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germinated Spelt (Triticum spelta). Molecules, 28(9), 3724. [Link]

-

Glauser, G., et al. (2024). Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays). ACS Publications. [Link]

-

Oikawa, A., et al. (2004). Accumulation of HDMBOA-Glc is induced by biotic stresses prior to the release of MBOA in maize leaves. Phytochemistry, 65(22), 2995-3001. [Link]

-

Macías, F. A., et al. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H). Journal of Agricultural and Food Chemistry. [Link]

-

CHIMIA. (2021). The Chemical Ecology of Benzoxazinoids. CHIMIA International Journal for Chemistry, 75(5), 384-393. [Link]

-

ResearchGate. (2009). Benzoxazinones in plants: Occurrence, synthetic access, and biological activity. Request PDF. [Link]

-

MDPI. (2022). Impacts of Constitutive and Induced Benzoxazinoids Levels on Wheat Resistance to the Grain Aphid (Sitobion avenae). Insects, 13(1), 69. [Link]

-

MDPI. (2018). Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. Agronomy, 8(7), 110. [Link]

-

ResearchGate. (2015). Comparison of the levels of bioactive benzoxazinoids in different wheat and rye fractions and the transformation of these compounds in homemade foods. Request PDF. [Link]

-

Handrick, V., et al. (2016). Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize. The Plant Cell, 28(7), 1682-1700. [Link]

-

Frontiers. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology, 10, 1378. [Link]

-

WUR eDepot. (2020). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Wageningen University & Research. [Link]

-

Glauser, G., et al. (2024). Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays). PMC - NIH. [Link]

-

ResearchGate. (2005). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Request PDF. [Link]

-

HMDB. (2022). This compound (HMDB0038055). Human Metabolome Database. [Link]

-

Semantic Scholar. (2024). Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays). Semantic Scholar. [Link]

-

Glauser, G., et al. (2024). Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays). Journal of Agricultural and Food Chemistry. [Link]

-

Glauser, G., et al. (2024). Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays). PubMed. [Link]

-

PhytoHub. (n.d.). 2-Hydroxy-7-methoxy-1,4-benzoxazin-3-one. PhytoHub. [Link]

-

Woodward, M. D., et al. (1978). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H). Plant Physiology, 61(5), 796–802. [Link]

-

Corcuera, L. J., et al. (1978). 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one, an Inhibitor from Zea mays with Differential Activity against Soft Rotting Erwinia Species. Plant Physiology, 61(5), 791–795. [Link]

-

Pure. (2022). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Pure. [Link]

-

PubChem. (n.d.). 2-O-Glucosyl-2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one. National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scielo.br [scielo.br]

- 3. This compound | C9H9NO4 | CID 152213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzoxazinoids: Cereal phytochemicals with putative therapeutic and health-protecting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germinated Spelt (Triticum spelta) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exposome-Explorer - HMBOA (Compound) [exposome-explorer.iarc.fr]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. iris.unito.it [iris.unito.it]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function [mdpi.com]

- 15. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bibrepo.uca.es [bibrepo.uca.es]

- 17. Accumulation of HDMBOA-Glc is induced by biotic stresses prior to the release of MBOA in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one, an Inhibitor from Zea mays with Differential Activity against Soft Rotting Erwinia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Absorption and metabolic fate of bioactive dietary benzoxazinoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA)

Abstract

Benzoxazinoids are a critical class of indole-derived secondary metabolites that constitute a primary line of chemical defense in many gramineous plants, including maize, wheat, and rye.[1][2][3] The most prominent of these in maize is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one, commonly known as DIMBOA.[4][5] This compound exhibits potent insecticidal, antimicrobial, and allelopathic properties, making its biosynthetic pathway a subject of intensive research for crop improvement strategies.[1][6] In planta, DIMBOA is predominantly stored as its stable, inactive glucoside, DIMBOA-Glc, to prevent autotoxicity.[4][7] Upon tissue disruption by herbivores or pathogens, this glucoside is rapidly hydrolyzed to release the biologically active aglycone, 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one. This guide provides a detailed, mechanistically-grounded exploration of the complete biosynthetic cascade leading to DIMBOA, intended for researchers in plant biochemistry, molecular biology, and drug development.

Introduction: The Strategic Importance of DIMBOA

The chemical defense arsenal of plants is a testament to the evolutionary pressures exerted by biotic stressors. Benzoxazinoids (BXs) exemplify a sophisticated, multi-step synthesis of protective compounds from primary metabolism.[8] The biosynthesis of DIMBOA is a highly regulated and compartmentalized process that begins with a precursor from the shikimate pathway and involves a series of enzymatic modifications encoded by a cluster of Bx genes, primarily located on chromosome 4 in maize.[1][9]

The functional significance of DIMBOA is rooted in its reactivity. The aglucone is unstable and acts as a feeding deterrent and toxin to a wide range of pests.[4][6][10] Its production is developmentally regulated, with the highest concentrations found in young seedlings, which are most vulnerable to attack.[4][5] Understanding this pathway not only illuminates fundamental plant biochemistry but also provides molecular targets for breeding more resilient crops.

The Core Biosynthetic Pathway: A Multi-Compartmental Process

The synthesis of DIMBOA-Glc is a spatially organized pathway that spans three cellular compartments: the plastids, the endoplasmic reticulum, and the cytoplasm. This separation is crucial for managing reactive intermediates and regulating metabolic flux.

Step 1: Indole Synthesis – The Branch from Primary Metabolism (Plastid)

The pathway is initiated in the plastids, branching from tryptophan biosynthesis.[8]

-

Precursor: Indole-3-glycerol phosphate (IGP), an intermediate of the shikimate pathway.[11][12]

-

Enzyme: Indole-3-glycerol phosphate lyase, encoded by the Benzoxazineless1 (Bx1) gene.[1][11] This enzyme is considered the signature enzyme of the pathway, as it catalyzes the committed step, channeling IGP towards benzoxazinoid synthesis instead of tryptophan.[5][13]

Step 2: Sequential Oxygenation of Indole to DIBOA (Endoplasmic Reticulum)

The indole produced in the plastids is transported to the endoplasmic reticulum, where it undergoes a series of four consecutive hydroxylation reactions to form the core benzoxazinoid scaffold.[8][14]

-

Substrate: Indole.

-

Enzymes: A cascade of four cytochrome P450 monooxygenases, encoded by genes Bx2, Bx3, Bx4, and Bx5.[1][12][14] These enzymes work sequentially to introduce oxygen atoms, culminating in the formation of an unstable aglucone.

-

Product: 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA).[1][2]

Step 3: Stabilization via Glucosylation (Cytoplasm)

The highly reactive and potentially autotoxic DIBOA is immediately stabilized in the cytoplasm through glucosylation. This step is critical for safe accumulation and storage.

-

Substrate: DIBOA.

-

Enzymes: UDP-glucosyltransferases, encoded by the Bx8 and Bx9 genes.[1][12][14] These enzymes attach a glucose moiety to the DIBOA molecule.

Step 4: Final Conversion to DIMBOA-Glc (Cytoplasm)

The final two enzymatic steps occur in the cytoplasm, modifying the DIBOA-Glc core to produce the final, stored product, DIMBOA-Glc.[2][12]

-

4a. C-7 Hydroxylation:

-

4b. C-7 O-Methylation:

This final product, DIMBOA-Glc, is then transported to the vacuole for storage, sequestered away from the activating β-glucosidases which reside in the plastids and cell wall.[8][11]

Pathway Visualization and Key Enzymes

The coordinated action of the Bx enzymes across different cellular compartments is essential for the efficient and safe production of DIMBOA-Glc.

Diagram 1: The compartmentalized biosynthesis pathway of DIMBOA-Glc and its activation.

Table 1: Summary of Core Enzymes in DIMBOA-Glc Biosynthesis

| Gene | Enzyme Name | Enzyme Class | Substrate | Product | Cellular Location |

| Bx1 | Indole-3-glycerol phosphate lyase | Lyase | Indole-3-glycerol phosphate | Indole | Plastid |

| Bx2-Bx5 | Cytochrome P450 monooxygenases | Oxidoreductase | Indole & Intermediates | DIBOA | Endoplasmic Reticulum |

| Bx8/Bx9 | UDP-glucosyltransferase | Transferase | DIBOA | DIBOA-Glc | Cytoplasm |

| Bx6 | 2-oxoglutarate-dependent dioxygenase | Oxidoreductase | DIBOA-Glc | TRIBOA-Glc | Cytoplasm |

| Bx7 | O-methyltransferase | Transferase | TRIBOA-Glc | DIMBOA-Glc | Cytoplasm |

Experimental Protocols: In Vitro Characterization of Pathway Enzymes

The elucidation of the DIMBOA pathway relied on the functional characterization of each Bx enzyme. A common and robust workflow involves heterologous expression of the candidate gene followed by in vitro enzymatic assays with purified protein and candidate substrates.

Protocol: In Vitro Activity Assay for BX6 and BX7

This protocol describes a self-validating system for confirming the sequential activity of BX6 and BX7 in converting DIBOA-Glc to DIMBOA-Glc.

Objective: To demonstrate that recombinant BX6 converts DIBOA-Glc to TRIBOA-Glc, and that recombinant BX7 subsequently converts this product to DIMBOA-Glc.

Materials:

-

Purified recombinant BX6 and BX7 proteins (e.g., from E. coli expression).

-

Substrates: DIBOA-Glc (for BX6), TRIBOA-Glc (for BX7, if available, or use the product from the BX6 reaction).

-

Cofactors: 2-oxoglutarate, ascorbate, Fe(II) for BX6 (a 2ODD); S-adenosyl methionine (SAM) for BX7 (an OMT).

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

HPLC system with a C18 column and UV-Vis detector for product analysis.

Workflow:

Diagram 2: Experimental workflow for in vitro enzyme characterization.

Step-by-Step Methodology:

-

Reaction Setup: Prepare four reaction conditions in separate microcentrifuge tubes as outlined in Table 2. This setup ensures that any product formation is dependent on the specific enzyme and substrate.

Table 2: Reaction Conditions for Sequential Assay

Reaction Substrate Enzyme(s) Added Cofactors Expected Primary Product Purpose A (Control) DIBOA-Glc None All DIBOA-Glc Substrate stability control B (BX6 Assay) DIBOA-Glc BX6 2-oxoglutarate, Fe(II), Ascorbate TRIBOA-Glc Test BX6 activity C (BX7 Control) DIBOA-Glc BX7 SAM DIBOA-Glc Test BX7 substrate specificity | D (Sequential) | DIBOA-Glc | BX6 + BX7 | All | DIMBOA-Glc | Test sequential activity |

-

Incubation: Incubate all reaction tubes at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Quenching: Stop the reactions by adding an equal volume of ice-cold methanol or a weak acid to precipitate the proteins. Centrifuge to pellet the protein debris.

-

Analysis: Transfer the supernatant to HPLC vials. Analyze the samples using reverse-phase HPLC coupled with mass spectrometry (MS). Compare the retention times and mass-to-charge ratios of the products with authentic standards (if available) or predicted values.[2]

Expected Outcome & Validation:

-

Reaction A should show only the DIBOA-Glc peak.

-

Reaction B should show the consumption of DIBOA-Glc and the appearance of a new peak corresponding to TRIBOA-Glc.[1][2]

-

Reaction C should show no conversion of DIBOA-Glc, demonstrating that BX7 does not act on this substrate.

-

Reaction D should show the consumption of DIBOA-Glc and the appearance of the final DIMBOA-Glc peak, with little to no accumulation of the TRIBOA-Glc intermediate. This result validates the entire two-step conversion.

Conclusion and Future Directions

The biosynthesis of this compound is a paradigm of plant chemical defense, characterized by a well-defined enzymatic pathway distributed across multiple cellular compartments. The elucidation of the roles of the Bx gene family has provided a complete genetic and biochemical blueprint for the production of DIMBOA-Glc.[1] Further research into the transcriptional regulation of the Bx gene cluster, the transport mechanisms of intermediates between compartments, and the broader metabolic network connecting DIMBOA to other defense pathways (such as the formation of HDMBOA and DIM2BOA-Glc) will offer deeper insights.[11][15] This knowledge is paramount for the development of crops with enhanced, durable resistance to the myriad of biotic challenges they face in agricultural ecosystems.

References

-

Handrick, V., et al. (2016). Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize. Plant Cell. Available at: [Link]

-

Jonczyk, R., et al. (2008). Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7. Plant Physiology. Available at: [Link]

-

Dutartre, M., et al. (2012). The DIMBOA biosynthetic pathway and cellular compartment localizations. ResearchGate. Available at: [Link]

-

Wikipedia contributors. (2023). DIMBOA. Wikipedia. Available at: [Link]

-

Zhang, Y., et al. (2024). Genome-Wide Identification and Expression Analysis of Bx Involved in Benzoxazinoids Biosynthesis Revealed the Roles of DIMBOA during Early Somatic Embryogenesis in Dimocarpus longan Lour. MDPI. Available at: [Link]

-

Jonczyk, R., et al. (2008). Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7. ResearchGate. Available at: [Link]

-

Sun, Y., et al. (2021). Genetic Variation, DIMBOA Accumulation, and Candidate Gene Identification in Maize Multiple Insect-Resistance. PMC. Available at: [Link]

-

Melanson, D., et al. (1997). A deletion in an indole synthase gene is responsible for the DIMBOA-deficient phenotype of bxbx maize. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Ahmad, S., et al. (2011). Benzoxazinoid Metabolites Regulate Innate Immunity against Aphids and Fungi in Maize. Plant Physiology. Available at: [Link]

-

Ma, T., et al. (2021). Biosynthesis and compartmentalization of benzoxazinoids in maize. ResearchGate. Available at: [Link]

-

Kudjordjie, E. N., et al. (2019). Maize synthesized benzoxazinoids affect the host associated microbiome. PMC. Available at: [Link]

-

Chioato, L., et al. (2022). The Chemical Ecology of Benzoxazinoids. CHIMIA. Available at: [Link]

-

Dick, R., et al. (2021). Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. MDPI. Available at: [Link]

-

Cadot, S., et al. (2020). BX‐feedback on maize growth. ResearchGate. Available at: [Link]

-

Köhler, A., et al. (2015). Prolonged expression of the BX1 signature enzyme is associated with a recombination hotspot in the benzoxazinoid gene cluster in Zea mays. Journal of Experimental Botany. Available at: [Link]

-

Macias, F. A., et al. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. Available at: [Link]

-

Dick, R., et al. (2021). Biosynthesis of benzoxazinoids (BXs) as determined for maize. ResearchGate. Available at: [Link]

-

Tipton, C. L., et al. (1973). Studies on the Biosynthesis of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-one. Biochemistry. Available at: [Link]

-

Corcuera, L. J., et al. (1982). 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one, an Inhibitor from Zea mays with Differential Activity against Soft Rotting Erwinia Species. Plant Physiology. Available at: [Link]

-

Meihls, L. N., et al. (2013). DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) is stored as an... ResearchGate. Available at: [Link]

Sources

- 1. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. DIMBOA - Wikipedia [en.wikipedia.org]

- 5. Prolonged expression of the BX1 signature enzyme is associated with a recombination hotspot in the benzoxazinoid gene cluster in Zea mays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic Variation, DIMBOA Accumulation, and Candidate Gene Identification in Maize Multiple Insect-Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one, an Inhibitor from Zea mays with Differential Activity against Soft Rotting Erwinia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A deletion in an indole synthase gene is responsible for the DIMBOA-deficient phenotype of bxbx maize - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (HMBOA)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (HMBOA), a naturally occurring benzoxazinoid with significant implications in agriculture and pharmacology. This document is designed to serve as a technical resource, offering in-depth information on its characteristics, synthesis, and analytical methodologies.

Introduction: The Significance of HMBOA

This compound, commonly known as HMBOA, belongs to the benzoxazinoid family of plant secondary metabolites. These compounds are pivotal to the defense mechanisms of various gramineous plants, including staple crops like wheat, maize, and rye. HMBOA is often found as a degradation product of the more complex benzoxazinoid, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA). The study of HMBOA is crucial for understanding plant-herbivore interactions, allelopathy, and for the potential development of novel agrochemicals and therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of HMBOA is fundamental for its isolation, characterization, and application.

Structural and General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| IUPAC Name | 2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one | [1] |

| CAS Number | 17359-53-4 | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 198 - 199.5 °C | [1] |

Chemical Stability and Degradation

While specific stability data for HMBOA is limited, studies on the closely related compound DIMBOA provide valuable insights. DIMBOA is known to be unstable in aqueous solutions, and its degradation is dependent on pH and temperature.[2][3] For instance, DIMBOA decomposes rapidly in buffered aqueous solutions, with a half-life of 5.3 hours at 28°C and pH 6.75.[2][3] This suggests that HMBOA may also exhibit similar instability, a critical consideration for its extraction, storage, and bioactivity assays.

The degradation of DIMBOA is known to yield various products, including 6-methoxy-2-benzoxazolinone (MBOA).[2][3] Given that HMBOA is itself a derivative of DIMBOA, understanding these degradation pathways is essential for accurate analysis and interpretation of experimental results.

DIMBOA [label="DIMBOA\n(2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one)"]; HMBOA [label="HMBOA\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MBOA [label="MBOA\n(6-methoxy-benzoxazolin-2(3H)-one)"]; AMPO [label="AMPO\n(2-amino-7-methoxy-3H-phenoxazin-3-one)"];

DIMBOA -> HMBOA [label="Degradation"]; DIMBOA -> MBOA [label="Degradation"]; MBOA -> AMPO [label="Biotransformation"]; }

Synthesis and Purification

The controlled synthesis and effective purification of HMBOA are paramount for obtaining high-purity material for research purposes.

Synthetic Approaches

While specific, detailed synthetic protocols for HMBOA are not extensively published, general methods for the synthesis of benzoxazinones can be adapted. A common strategy involves the reductive cyclization of substituted 2-nitrophenols. For instance, the synthesis of related dihydroxybenzoxazinones has been achieved through the selective reductive cyclization of appropriate 7-benzyloxy-2-nitrophenol derivatives.

A plausible synthetic route to HMBOA could involve the degradation of its natural precursor, DIMBOA. The isolation of DIMBOA from plant sources, followed by controlled degradation, could yield HMBOA. However, this process would require careful optimization to maximize the yield of the desired product and minimize the formation of other degradation products like MBOA.

Isolation and Purification from Natural Sources

HMBOA is a naturally occurring compound in plants such as wheat (Triticum aestivum).[1] Its isolation from plant material typically involves the following workflow:

A [label="Plant Material\n(e.g., Wheat seedlings)"]; B [label="Homogenization in\nAcidified Water"]; C [label="Extraction with\nOrganic Solvent (e.g., Ethyl Acetate)"]; D [label="Crude Extract"]; E [label="Chromatographic Purification\n(e.g., Silica Gel Column, HPLC)"]; F [label="Pure HMBOA", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Step-by-Step Protocol for Isolation:

-

Extraction: Homogenize fresh or lyophilized plant material in acidified water to inhibit enzymatic degradation. Extract the aqueous homogenate with a suitable organic solvent like ethyl acetate. The acidification of the medium is a critical step to stabilize the benzoxazinoids during extraction.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

Chromatographic Purification: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, such as hexane and ethyl acetate, to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing HMBOA using reversed-phase HPLC. A C18 column with a mobile phase gradient of water and methanol or acetonitrile is typically effective. The choice of a C18 column is based on the non-polar nature of the stationary phase, which allows for the separation of moderately polar compounds like HMBOA.

-

Characterization: Confirm the identity and purity of the isolated HMBOA using analytical techniques such as NMR and mass spectrometry.

Analytical Characterization

Accurate analytical characterization is essential to confirm the structure and purity of HMBOA.

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the protons on the heterocyclic ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the lactam ring is expected to have a chemical shift in the range of 160-170 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (-OH), amine (N-H), carbonyl (C=O), and ether (C-O) functional groups.

-

Mass Spectrometry (MS): Mass spectral analysis is crucial for determining the molecular weight and fragmentation pattern of HMBOA. The mass spectrum of the related compound, 2-hydroxy-4,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one, shows characteristic fragmentation patterns that can be used as a reference.[4]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis and purification of HMBOA.

Typical HPLC Parameters:

-

Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of water (often with a small percentage of formic acid for better peak shape) and methanol or acetonitrile.

-

Detection: UV detection at a wavelength where HMBOA exhibits maximum absorbance.

Injector [label="Injector|{Sample Injection}"]; Pump [label="HPLC Pump|{Mobile Phase Gradient}"]; Column [label="C18 Column|{Separation}"]; Detector [label="UV Detector|{Detection}"]; Data [label="Data System|{Chromatogram}"];

Injector -> Pump -> Column -> Detector -> Data; }

Biological Activity and Applications

The biological activities of benzoxazinoids, including HMBOA, are of significant interest to researchers in various fields.

Role in Plant Defense

As a member of the benzoxazinoid family, HMBOA is involved in the chemical defense of plants against herbivores and pathogens.[5] The aglycones, released upon tissue damage, are generally more toxic than their glucosylated precursors.

Allelopathic Effects

Benzoxazinoids released into the soil can affect the growth of neighboring plants and the composition of the soil microbiome, a phenomenon known as allelopathy.

Potential Pharmacological Applications

The diverse biological activities of benzoxazinoids have led to investigations into their potential as scaffolds for the development of new drugs. Their antifungal and other bioactive properties make them attractive candidates for further research.

Conclusion

This compound is a key member of the benzoxazinoid family with important roles in plant biology and potential applications in other scientific disciplines. This guide has provided a comprehensive overview of its known physical and chemical properties, synthesis, and analytical methods. Further research is warranted to fill the existing gaps in our knowledge, particularly concerning its detailed spectral characterization, solubility, and specific biological activities. Such studies will undoubtedly contribute to a deeper understanding of this fascinating molecule and its potential applications.

References

- Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559.

-

PubChem. (n.d.). 2-Hydroxy-4,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

- Woodward, M. D., Corcuera, L. J., Helgeson, J. P., & Upper, C. D. (1978). Decomposition of 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in aqueous solutions. Plant physiology, 61(5), 796–802.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0038055). Retrieved from [Link]

- Frey, M., Chomet, P., Glawischnig, E., Stettner, C., Grün, S., Winklmair, A., Eisenreich, W., Bacher, A., Meeley, R. B., Briggs, S. P., Simcox, K., & Gierl, A. (1997). Analysis of a chemical plant defense mechanism in grasses. Science, 277(5326), 696–699.

- Atkinson, J., Morand, P., Arnason, J. T., Niemeyer, H. M., & Bravo, H. R. (1991). Analgesic activity of 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), a hydroxamic acid from cereals. Journal of ethnopharmacology, 35(2), 149–152.

- Sicker, D., Frey, M., Schulz, M., & Gierl, A. (2000). Role of natural products in plant defense. In Studies in Natural Products Chemistry (Vol. 22, pp. 3-41). Elsevier.

- Niemeyer, H. M. (1988). Hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones), defence chemicals in the Gramineae. Phytochemistry, 27(11), 3349-3358.

- Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2004). Allelopathy and the role of allelochemicals in plant defense.

Sources

- 1. This compound | C9H9NO4 | CID 152213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Hydroxy-4,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one | C10H11NO5 | CID 11064107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemistry of biologically active benzoxazinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one CAS number and structure

An In-Depth Technical Guide to the Benzoxazinoid 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one and its Prolific Analogue, DIMBOA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of this compound, a naturally occurring benzoxazinoid, and its extensively researched analogue, 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA). While structurally similar, the presence of a hydroxyl group at the 4-position in DIMBOA significantly influences its biological activity and has made it a focal point of research in chemical ecology, agriculture, and pharmacology. This document will first delineate the specific properties of this compound before delving into a comprehensive analysis of DIMBOA to provide a thorough understanding of this important class of natural products.

Part 1: this compound (HMBOA)

This compound, also known by the acronym HMBOA, is a benzoxazinoid lactam. It is often found in graminaceous plants, such as maize and wheat, alongside other related compounds.[1][2]

Chemical Identity and Structure

-

CAS Number: 17359-53-4[1]

-

Molecular Formula: C₉H₉NO₄[1]

-

IUPAC Name: 2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one[1]

-

Synonyms: HMBOA, 2-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one[1][2]

Chemical Structure:

The structure of HMBOA features a benzene ring fused to an oxazine ring, with a hydroxyl group at the 2-position, a methoxy group at the 7-position, and a ketone group at the 3-position.[1][3]

Physicochemical Properties

| Property | Value | Source |

| Molar Mass | 195.17 g/mol | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 198 - 199.5 °C | [1] |

Part 2: 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA): A Comprehensive Overview

DIMBOA is a potent, naturally occurring hydroxamic acid and a key defensive metabolite in various grasses, including maize, wheat, and rye.[4][5] Its extensive study provides a valuable framework for understanding the biological significance of benzoxazinoids.

Chemical Identity and Structure

-

CAS Number: 15893-52-4[6]

-

Molecular Formula: C₉H₉NO₅[6]

-

Preferred IUPAC Name: 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one[4]

-

Synonyms: DIMBOA, 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one[6]

Chemical Structure:

DIMBOA's structure is distinguished from HMBOA by the presence of an additional hydroxyl group at the 4-position (N-OH), classifying it as a cyclic hydroxamic acid. This functional group is crucial for its biological activity.[6][7]

Physicochemical Properties

| Property | Value | Source |

| Molar Mass | 211.173 g·mol⁻¹ | [4] |

| Physical Description | Solid | [6] |

| Melting Point | 168 - 169 °C | [6] |

Biosynthesis and Biological Activation

Benzoxazinoids are synthesized from indole-3-glycerol phosphate, a derivative of the shikimate pathway.[8][9] In plants, DIMBOA is stored as an inactive and stable glucoside, DIMBOA-glucoside (DIMBOA-Glc), primarily in the cell vacuole to prevent autotoxicity.[10][11]

Upon tissue damage by herbivores or pathogens, β-glucosidases are released, which hydrolyze DIMBOA-Glc into the biologically active aglycone, DIMBOA.[9][12] This rapid activation mechanism provides an efficient chemical defense at the site of attack.

Caption: Biosynthesis of inactive DIMBOA-Glc and its activation to toxic DIMBOA upon tissue damage.

Biological Functions and Mechanisms of Action

DIMBOA exhibits a broad spectrum of biological activities, making it a cornerstone of plant defense.

Insecticidal and Antifeedant Activity

DIMBOA is a potent deterrent and toxin to a wide range of insect pests, including the European corn borer (Ostrinia nubilalis) and various aphid species.[4][13] Its toxicity is attributed to its ability to act as a digestion toxin.[13] Furthermore, some insects have evolved mechanisms to detoxify DIMBOA, leading to a co-evolutionary arms race where plants, in turn, produce modified benzoxazinoids like HDMBOA, which can be even more toxic.[4]

Antimicrobial and Antifungal Properties

This compound displays significant inhibitory activity against various bacterial and fungal pathogens.[5] For instance, it has been shown to be effective against Staphylococcus aureus, Escherichia coli, and mycotoxin-producing Fusarium species.[5] This broad-spectrum antimicrobial action helps protect the plant from infections, particularly at sites of injury.

Allelopathic Effects

Released from the roots of plants like maize and wheat, DIMBOA can inhibit the germination and growth of neighboring plants, a phenomenon known as allelopathy.[7] This reduces competition for resources in the plant's immediate environment.

Molecular Mechanisms

The reactivity of DIMBOA is central to its biological effects. The hydroxamic acid function and the hemiacetal structure are key to its toxicity.[9] The molecule can react with nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to enzyme inactivation.[14] This disruption of essential proteins is a likely mechanism for its toxicity to insects and microbes.

Caption: Proposed molecular mechanism of DIMBOA toxicity through interaction with cellular macromolecules.

Relevance in Drug Development and Agriculture

The potent biological activities of DIMBOA and related benzoxazinoids have made them attractive candidates for applications in both agriculture and medicine.

-

Crop Protection: Higher concentrations of DIMBOA in crop varieties correlate with enhanced resistance to pests and diseases.[5] This has spurred interest in breeding programs aimed at developing crops with naturally higher levels of these defensive compounds.

-

Pharmacological Potential: The antimicrobial and cytotoxic properties of benzoxazinoids are being explored for their potential in developing new therapeutic agents. Their ability to inhibit essential enzymes and interact with cellular components suggests possible applications as antibiotics or anticancer agents, although this research is still in early stages.

Experimental Protocols

Extraction of Benzoxazinoids from Plant Material

This protocol describes a general method for extracting benzoxazinoids like DIMBOA and their glucosides from maize seedlings.

Materials:

-

Young maize seedlings (7-10 days old)

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

HPLC-grade solvents (acetonitrile, water, formic acid)

Procedure:

-

Harvest fresh maize seedlings and immediately freeze them in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a centrifuge tube and add methanol (e.g., 10 mL per gram of tissue).

-

Vortex thoroughly and incubate at 4°C for 1 hour with occasional shaking to extract the benzoxazinoids.

-

Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid plant material.

-

Carefully decant the supernatant containing the extracted compounds.

-

Concentrate the supernatant to near dryness using a rotary evaporator at a temperature below 40°C.

-

Re-dissolve the residue in a known volume of 50% methanol for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

Gradient Program:

-

A typical gradient might start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions. This should be optimized based on the specific column and system.

Detection:

-

Monitor at wavelengths of 265 nm and 280 nm for DAD.

-

For MS, use electrospray ionization (ESI) in both positive and negative modes to identify the molecular ions of DIMBOA, DIMBOA-Glc, and other related compounds.[15]

Quantification:

-

Prepare a calibration curve using a certified reference standard of DIMBOA.

-

Inject the prepared plant extracts and quantify the amount of DIMBOA by comparing the peak area to the calibration curve.[16][17]

Conclusion

This compound and, more prominently, its analogue DIMBOA, are paradigmatic examples of the chemical sophistication of plant defense mechanisms. The extensive body of research on DIMBOA, from its biosynthesis to its multifaceted biological activities, provides critical insights for researchers in agronomy, chemical ecology, and pharmacology. The self-validating system of storing an inactive precursor that is rapidly converted to a potent toxin upon threat demonstrates a highly evolved and efficient defensive strategy. Further exploration of the structure-activity relationships within the benzoxazinoid family holds significant promise for the development of novel crop protection strategies and potentially new therapeutic leads.

References

-

Wikipedia. DIMBOA. [Link]

-

PubChem. 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one. [Link]

-

Grokipedia. DIMBOA. [Link]

-

Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559. [Link]

-

Niemeyer, H. M. (2009). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society, 20(6), 1032-1043. [Link]

-

Glauser, G., et al. (2022). The Chemical Ecology of Benzoxazinoids. CHIMIA, 76(11), 929-937. [Link]

-

Zhou, S., et al. (2018). Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum. Molecules, 23(10), 2635. [Link]

-

PubChem. This compound. [Link]

-

Schullehner, K., et al. (2017). Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. Agronomy, 7(3), 53. [Link]

-

PubChem. Substance record for this compound. [Link]

-

Corn Journal. (2016). DIMBOA action in corn. [Link]

-

Ahmad, S., et al. (2011). Benzoxazinoid Metabolites Regulate Innate Immunity against Aphids and Fungi in Maize. Plant Physiology, 157(1), 317-327. [Link]

-

Frey, M., et al. (2008). Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7. Plant Physiology, 146(2), 1053-1063. [Link]

-

Human Metabolome Database. Showing metabocard for this compound (HMDB0038055). [Link]

-

PubChem. (2s)-2,4-Dihydroxy-7-Methoxy-2h-1,4-Benzoxazin-3(4h)-One. [Link]

-

Hjelmacrona, T., et al. (1999). Non-injured maize contains several 1,4-benzoxazin-3-one related compounds but only as glucoconjugates. Phytochemical Analysis, 10(3), 119-125. [Link]

-

Dixon, D. P., et al. (2012). The maize benzoxazinone DIMBOA reacts with glutathione and other thiols to form spirocyclic adducts. Phytochemistry, 75, 109-116. [Link]

-

Sicker, D., et al. (2001). First syntheses of natural products with the 2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton. Journal für praktische Chemie, 343(3), 284-293. [Link]

-

PubChem. 2-O-Glucosyl-2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one. [Link]

-

Meihls, L. N., et al. (2013). HPLC-DAD quantification of DIMBOA-glc, DIMBOA, and HDMBOA-glc in whole-tissue extracts and apoplastic extracts from mock- and R. padi-infested maize leaves. ResearchGate. [Link]

-

Rice, P. J., et al. (2005). LC/MS Analysis of BOA and MBOA and Their Precursors in Rye. Journal of Agricultural and Food Chemistry, 53(6), 1894-1900. [Link]

-

Chilton, W. S., & Chilton, M. D. (1997). Studies on the Biosynthesis of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-one. Biochemistry, 36(24), 7274-7280. [Link]

-

Förster, C., et al. (2022). Evolution of DIMBOA-Glc O-Methyltransferases from Flavonoid O-Methyltransferases in the Grasses. International Journal of Molecular Sciences, 23(3), 1735. [Link]

-

Wang, H., et al. (2024). Benzoxazinoids Biosynthetic Gene Cluster Identification and Expression Analysis in Maize under Biotic and Abiotic Stresses. International Journal of Molecular Sciences, 25(14), 7493. [Link]

-

PhytoHub. Showing entry for 2-Hydroxy-7-methoxy-1,4-benzoxazin-3-one. [Link]

Sources

- 1. This compound | C9H9NO4 | CID 152213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phytohub.eu [phytohub.eu]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0038055) [hmdb.ca]

- 4. DIMBOA - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | C9H9NO5 | CID 2358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemistry of biologically active benzoxazinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. chimia.ch [chimia.ch]

- 12. mdpi.com [mdpi.com]

- 13. Corn Journal - Corn Journal [cornjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Benzoxazinoids Biosynthetic Gene Cluster Identification and Expression Analysis in Maize under Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary biological activity of 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one

An In-depth Technical Guide on the Preliminary Biological Activity of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA)

Authored by: A Senior Application Scientist

Preamble: Situating DIMBOA in Chemical Biology

2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one, commonly referred to in scientific literature as DIMBOA, is a potent, naturally occurring cyclic hydroxamic acid.[1][2] As a member of the benzoxazinoid class of secondary metabolites, DIMBOA is a cornerstone of the chemical defense systems in several staple gramineous plants, including maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale).[3][4] In these plants, it serves as a formidable defense against a wide spectrum of pests, from insects to pathogenic microbes.[1][3]

Within the plant, DIMBOA is typically stored as an inactive glucoside (DIMBOA-glc) to prevent autotoxicity.[5][6] Upon tissue damage by herbivores or pathogens, plant enzymes rapidly hydrolyze the glucoside, releasing the biologically active aglycone, DIMBOA.[6] This rapid activation underscores its role as a critical allelochemical.[3] However, the aglycone form is inherently unstable in aqueous solutions, a crucial factor that complicates in vitro biological assays and necessitates precise experimental design to accurately capture its activity.[7][8] This guide synthesizes the current understanding of DIMBOA's preliminary biological activities, focusing on the experimental frameworks that validate these findings.

Section 1: Antioxidant Capabilities

The capacity of a compound to mitigate oxidative stress is a cornerstone of its potential therapeutic value. DIMBOA has demonstrated significant antioxidant properties, primarily attributed to its ability to scavenge free radicals. The evaluation of this activity has been rigorously conducted using a battery of standardized spectrophotometric assays.

Experimental Rationale and Design

The selection of multiple antioxidant assays is a deliberate strategy to ensure a comprehensive assessment. Oxidative processes are complex, and a single assay can only provide a narrow view of a compound's antioxidant potential. By employing methods with different mechanisms—such as hydrogen atom transfer (HAT) and single electron transfer (SET)—we create a self-validating system. A compound that shows consistent activity across these diverse assays, like DIMBOA, has a robust and versatile antioxidant profile.

Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard for evaluating free-radical scavenging. The deep violet DPPH radical becomes colorless or pale yellow upon reduction by an antioxidant.

-

Preparation of Reagents: A stock solution of DIMBOA is prepared in a suitable solvent (e.g., methanol). A working solution of DPPH in methanol is prepared to an absorbance of ~1.0 at 517 nm.

-

Reaction Incubation: Various concentrations of DIMBOA are added to the DPPH solution.

-

Spectrophotometric Measurement: The mixture is incubated in the dark at room temperature. The decrease in absorbance at 517 nm is measured over time until the reaction reaches a plateau.

-

Calculation: The percentage of scavenging activity is calculated relative to a control (DPPH solution without the sample).

Protocol: ABTS Radical Cation Decolorization Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Radical Generation: The ABTS•+ is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.

-

Reaction and Measurement: The ABTS•+ solution is diluted to an absorbance of 0.70 ± 0.02 at 734 nm. Aliquots of DIMBOA solutions at various concentrations are then added, and the absorbance is read after a set incubation period.

-

Analysis: The percentage inhibition of absorbance is calculated to determine the scavenging activity.

Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.

-

Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

-

Assay Procedure: The FRAP reagent is warmed to 37°C. A sample of the DIMBOA solution is added to the FRAP reagent.

-

Absorbance Reading: The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time.

-

Quantification: The antioxidant capacity is determined against a standard curve of a known reducing agent, such as FeSO₄ or Trolox.

Summary of Findings

Studies consistently show that DIMBOA exhibits potent free-radical scavenging activity in both DPPH and ABTS assays.[1][2] Its performance in the FRAP assay, however, indicates a weaker capacity for reducing iron (III) ions.[1][2] This suggests that DIMBOA's primary antioxidant mechanism is likely dominated by hydrogen atom donation to neutralize free radicals, rather than by chelation or reduction of metal ions.

Caption: Standard workflow for the disk-diffusion antimicrobial assay.

Section 3: Allelopathic and Other Biological Activities

Beyond direct antimicrobial action, DIMBOA exhibits a range of biological effects that underscore its complexity as a bioactive molecule.

Antifungal and Anti-Mycotoxin Activity

DIMBOA displays a wide variety of biological actions, including significant antifungal activities. [3]A particularly noteworthy effect is its ability to inhibit the production of mycotoxins by pathogenic fungi. In a study involving Fusarium graminearum, a devastating pathogen of wheat, DIMBOA completely abolished the production of the trichothecene toxin 15-acetyldeoxynivalenol (15-ADON) without affecting the fungus's growth. [9]This effect was traced to the strong suppression of the Tri6 gene, a major transcriptional regulator in the toxin biosynthesis pathway. [9]This specific mode of action highlights a sophisticated defense mechanism that targets pathogen virulence rather than viability.

Allelopathic Interactions

As an allelochemical, DIMBOA plays a crucial role in inter-plant competition. [10]It has been shown to influence the growth and development of other plants. For instance, DIMBOA can alleviate the effects of autotoxicity in alfalfa seedlings under stress from coumarin, another allelochemical. [10]This suggests a complex role in shaping plant community dynamics through chemical signaling and interference.

Cytotoxic and Mutagenic Potential

The biological activity of DIMBOA extends to effects on eukaryotic cells. Studies using a human-derived liver cell line (HepG2) have investigated its mutagenic potential. [4]In micronucleus assays, DIMBOA was found to cause significant dose-dependent effects, indicating it is a potent aneugen (a substance that causes daughter cells to have an abnormal number of chromosomes). [4]However, it returned negative results in single-cell gel electrophoresis (SCGE) assays, which detect DNA damage. [4]This suggests that its primary genotoxic effect may be related to interference with the mitotic apparatus rather than direct DNA breakage.

Conclusion and Future Directions

The preliminary biological profile of 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) reveals it to be a multifaceted natural product with significant antioxidant, antimicrobial, and allelopathic activities. Its ability to inhibit microbial growth, suppress virulence factors in fungi, and scavenge free radicals provides a strong foundation for further investigation in drug development and agrochemical research.

The key challenge in harnessing DIMBOA's potential lies in its inherent instability. [7][8]Future research must focus on two parallel tracks: 1) developing stabilized formulations or delivery systems that protect the active aglycone, and 2) synthesizing more stable structural analogs that retain or enhance the desired biological activities. The structure-activity relationships, particularly the role of the hydroxamic acid function, will be critical in guiding these synthetic efforts. [1]A deeper understanding of its cytotoxic mechanisms is also imperative to ensure safety in any potential therapeutic application.

References

-

Gleńsk, M., & Witanowska, M. (2016). In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one]. ResearchGate. Available from: [Link]

-

Gleńsk, M., & Witanowska, M. (2016). In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one]. PubMed. Available from: [Link]

-

Prasannath, K. (2017). First syntheses of natural products with the 2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton. ResearchGate. Available from: [Link]

-

Corcuera, L. J., Woodward, M. D., Helgeson, J. P., Kelman, A., & Upper, C. D. (1978). 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one, an Inhibitor from Zea mays with Differential Activity against Soft Rotting Erwinia Species. Plant Physiology. Available from: [Link]

-

Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry. Available from: [Link]

-

Chilton, W. S., & Rampal, J. B. (1987). Studies on the Biosynthesis of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-one. Biochemistry. Available from: [Link]

-

Woodward, M. D., Corcuera, L. J., Schnoes, H. K., Helgeson, J. P., & Upper, C. D. (1979). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Plant Physiology. Available from: [Link]

-

Li, Y., et al. (2022). Potential Effect of DIMBOA (2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one) on Alleviating the Autotoxic Coumarin Stress in Alfalfa (Medicago sativa) Seedlings. MDPI. Available from: [Link]

-

Woodward, M. D., Corcuera, L. J., Schnoes, H. K., Helgeson, J. P., & Upper, C. D. (1979). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. National Institutes of Health. Available from: [Link]

-

PubChem. 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Available from: [Link]

-

Etzerodt, T., et al. (2015). 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) inhibits trichothecene production by Fusarium graminearum through suppression of Tri6 expression. International Journal of Food Microbiology. Available from: [Link]

-

Woodward, M. D., Corcuera, L. J., Helgeson, J. P., Kelman, A., & Upper, C. D. (1978). Factors That Influence the Activity of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one on Erwinia Species in Growth Assays. Plant Physiology. Available from: [Link]

-

Yilmaz, H., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infectious Diseases and Clinical Microbiology. Available from: [Link]

-

Buchmann, C. A., et al. (2007). 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), two naturally occurring benzoxazinones contained in sprouts of Gramineae are potent aneugens in human-derived liver cells (HepG2). Cancer Letters. Available from: [Link]

-

PubChem. 2-Hydroxy-4,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Available from: [Link]

-

Zhang, X., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][11]xazin-3(4H)-one-Linked 1,2,3-Triazole Derivatives as Novel DNA Damage Agents. National Institutes of Health. Available from: [Link]

-

ChemInform. (2010). ChemInform Abstract: First Syntheses of Natural Products with the 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one Skeleton. ResearchGate. Available from: [Link]

-

Argyropoulou, A., et al. (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. MDPI. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry of biologically active benzoxazinoids - PubMed [pubmed.ncbi.nlm.nih.gov]